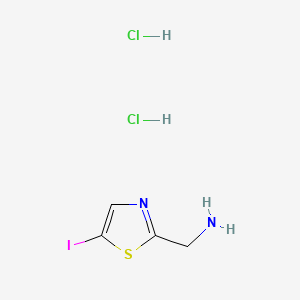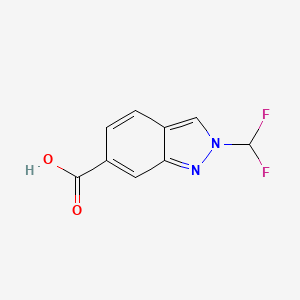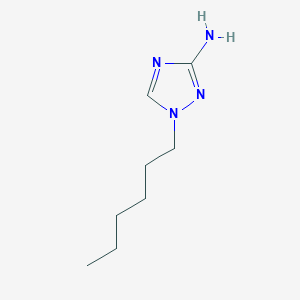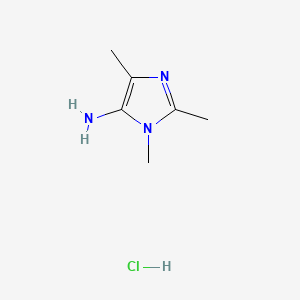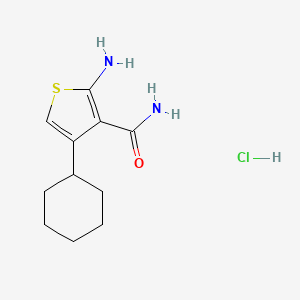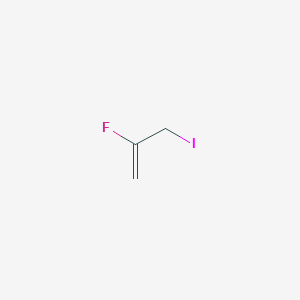
2-Fluoro-3-iodoprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-iodoprop-1-ene is an organofluorine compound with the molecular formula C3H4FI. It is a halogenated alkene, characterized by the presence of both fluorine and iodine atoms attached to a propene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodoprop-1-ene typically involves halogenation reactions. One common method is the addition of iodine and fluorine to propene. The reaction conditions often require the use of catalysts and specific solvents to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and controlled environments to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-iodoprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene backbone allows for addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Reagents like hydrogen halides and halogens are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted alkenes, while addition reactions can produce dihalogenated alkanes .
Aplicaciones Científicas De Investigación
2-Fluoro-3-iodoprop-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-iodoprop-1-ene involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity. These interactions can lead to various chemical transformations and biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropropene: Similar in structure but lacks the iodine atom.
3-Iodoprop-1-ene: Similar in structure but lacks the fluorine atom.
2-Chloro-3-iodoprop-1-ene: Contains chlorine instead of fluorine .
Uniqueness
2-Fluoro-3-iodoprop-1-ene is unique due to the simultaneous presence of both fluorine and iodine atoms, which imparts distinct chemical properties and reactivity. This dual halogenation can lead to unique reaction pathways and applications not observed in similar compounds .
Propiedades
Fórmula molecular |
C3H4FI |
|---|---|
Peso molecular |
185.97 g/mol |
Nombre IUPAC |
2-fluoro-3-iodoprop-1-ene |
InChI |
InChI=1S/C3H4FI/c1-3(4)2-5/h1-2H2 |
Clave InChI |
IEOCBGRKOZRONB-UHFFFAOYSA-N |
SMILES canónico |
C=C(CI)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)
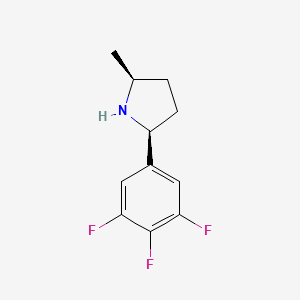
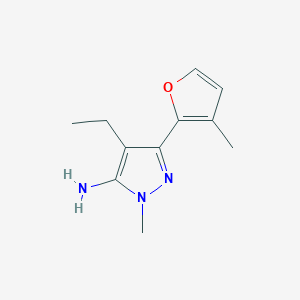
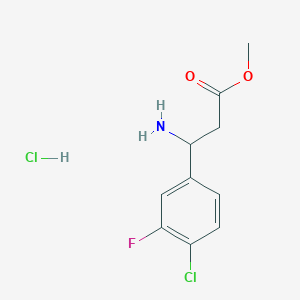
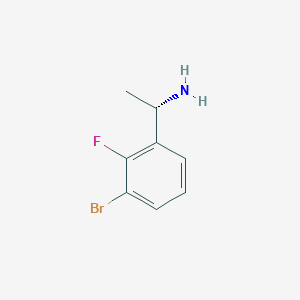
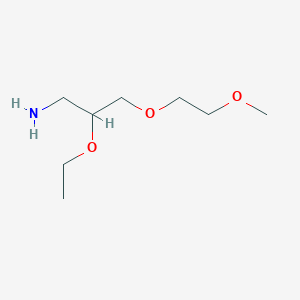
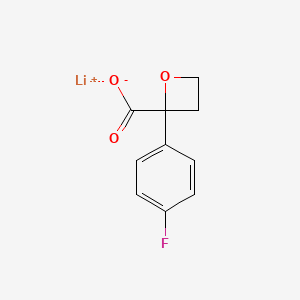
![{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B13480967.png)

